molecular formula C26H12O4 B13124105 Coronene-1,7-dicarboxylicacid

Coronene-1,7-dicarboxylicacid

Cat. No.: B13124105
M. Wt: 388.4 g/mol
InChI Key: NXEOMTKXGDNAOU-UHFFFAOYSA-N
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Description

Coronene-1,7-dicarboxylicacid is a derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structure and properties Coronene itself consists of six peri-fused benzene rings, forming a planar, hexagonal arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coronene-1,7-dicarboxylicacid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions on the coronene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Coronene-1,7-dicarboxylicacid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coronene-1,7-dicarboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Coronene-1,7-dicarboxylicacid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic core of the molecule allows for π-π stacking interactions, which are crucial in its applications in materials science and biology .

Comparison with Similar Compounds

Uniqueness: Coronene-1,7-dicarboxylicacid is unique due to the presence of carboxylic acid groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications, particularly in the development of advanced materials and in scientific research .

Properties

Molecular Formula

C26H12O4

Molecular Weight

388.4 g/mol

IUPAC Name

coronene-1,7-dicarboxylic acid

InChI

InChI=1S/C26H12O4/c27-25(28)17-9-13-3-1-11-5-7-15-18(26(29)30)10-14-4-2-12-6-8-16(17)24-20(12)22(14)23(15)19(11)21(13)24/h1-10H,(H,27,28)(H,29,30)

InChI Key

NXEOMTKXGDNAOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC4=C5C3=C2C6=C1C=CC7=C(C=C(C5=C76)C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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